Furo[3,2-C]pyridine-7-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-3-7-5-10-4-6-1-2-11-8(6)7/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAPHSPFYDTKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=NC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591952 | |
| Record name | Furo[3,2-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603302-76-7 | |
| Record name | Furo[3,2-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of Fused Heterocyclic Systems
Fused heterocyclic systems, which are molecular structures composed of two or more rings where at least one is a heterocycle, are of paramount importance in contemporary chemical and pharmaceutical research. Current time information in Oskarshamn, SE.beilstein-journals.org These scaffolds form the core of a vast number of natural products and synthetic drugs, owing to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups. This structural rigidity facilitates highly specific interactions with biological macromolecules such as enzymes and receptors, a critical factor in designing potent and selective therapeutic agents. nih.gov
The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into the ring systems introduces unique electronic properties and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding affinity. Current time information in Oskarshamn, SE.sigmaaldrich.com Consequently, fused heterocycles are integral to the development of drugs across a wide spectrum of therapeutic areas. sigmaaldrich.com
A Glimpse into the Furo 3,2 C Pyridine Isomers and Their Research Significance
The furo[3,2-c]pyridine (B1313802) ring system is one of six possible isomers resulting from the fusion of a furan (B31954) and a pyridine (B92270) ring. sigmaaldrich.com This family of compounds has garnered considerable attention due to its diverse biological activities. For instance, derivatives of the hydrogenated furo[3,2-c]pyridine core have been identified as potent inhibitors of Janus kinase 2 (JAK2) and as κ-opioid receptor agonists. beilstein-journals.orgmdpi.com
Research has also unveiled the potential of the furo[3,2-c]pyridine scaffold in the development of antipsychotic agents. nih.gov Studies have shown that certain arylpiperazine derivatives of the furo[3,2-c]pyridine ring system exhibit significant activity in preclinical models of psychosis, with a strong affinity for serotonin (B10506) receptors. nih.gov The diverse biological profiles of these isomers underscore the versatility of the furo[3,2-c]pyridine scaffold in medicinal chemistry.
Table 1: Investigated Biological Activities of Furo[3,2-c]pyridine Derivatives
| Derivative Class | Biological Target/Activity | Research Context |
| Tetrahydrofuro[3,2-c]pyridines | JAK2 Inhibition | Anti-inflammatory, Antiproliferative |
| Tetrahydrofuro[3,2-c]pyridines | κ-Opioid Receptor Agonism | Analgesia |
| Arylpiperazinyl-furo[3,2-c]pyridines | Serotonin (5-HT1, 5-HT2) Receptor Affinity | Antipsychotic Potential |
The Emergent Focus on Furo 3,2 C Pyridine 7 Carbonitrile in Heterocyclic Chemistry
Established Synthetic Routes to this compound
The synthesis of this compound can be approached through the strategic introduction of a nitrile group onto the furo[3,2-c]pyridine (B1313802) scaffold.
Cyano Group Introduction via Nucleophilic Aromatic Substitution (e.g., from Halogenated Precursors)
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a cyano group. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile, in this case, a cyanide salt. wikipedia.org For the synthesis of this compound, this would typically involve a 7-halogenated furo[3,2-c]pyridine precursor. The reactivity of the pyridine (B92270) ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrogen atom, which can effectively delocalize the negative charge of the intermediate. youtube.comyoutube.com
The general mechanism for an SNAr reaction proceeds through a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
For instance, the synthesis of substituted pyridine-3,5-dicarbonitriles has been achieved starting from 4-bromobenzaldehyde. nih.gov The process involved the formation of a 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile intermediate, which could then undergo further substitution reactions. nih.gov While this example illustrates the general principle on a pyridine core, the direct application to a 7-halogenated furo[3,2-c]pyridine would follow a similar mechanistic pathway.
General Strategies for Furo[3,2-C]pyridine Core Construction
The construction of the fused furo[3,2-c]pyridine system itself is a key aspect of synthesizing these compounds. Various strategies have been developed to build this heterocyclic scaffold.
Cyclization Reactions Utilizing Amino-Furan Precursors
One effective strategy for constructing the furo[3,2-c]pyridine core involves the cyclization of suitably functionalized amino-furan precursors. A notable example is the Pictet-Spengler reaction, which has been adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org This method is based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by an acid-catalyzed cyclization. beilstein-journals.org This approach has been used to synthesize a range of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org Although this yields a saturated pyridine ring, subsequent oxidation could potentially lead to the aromatic furo[3,2-c]pyridine system.
Transition Metal-Catalyzed Tandem Reactions (e.g., Rhodium-Catalyzed Approaches)
Transition metal catalysis offers powerful tools for the synthesis of complex heterocyclic systems. Rhodium-catalyzed reactions, in particular, have been employed for the synthesis of fused pyridines. thieme-connect.com One such approach involves an intramolecular azavinyl carbene-triggered rearrangement of furan-linked triazoles to produce fused pyridines. thieme-connect.com This one-pot process begins with a Huisgen cycloaddition to form a tosyl triazole, which then undergoes a rhodium-catalyzed rearrangement. thieme-connect.com While not explicitly demonstrated for this compound, this methodology provides a potential pathway to access highly substituted fused pyridine systems. thieme-connect.com Rhodium(III)-catalyzed C-H activation and annulation reactions have also been developed for the synthesis of other fused nitrogen heterocycles. nih.govrsc.org
Reissert–Henze Reaction-Based Synthesis of Furo[3,2-C]pyridine Carbonitriles from N-Oxides
The Reissert-Henze reaction provides a classic method for the introduction of a cyano group at the C-2 position of a pyridine ring via its N-oxide. The reaction typically involves the treatment of a pyridine N-oxide with an acyl halide and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). This reaction proceeds through a beilstein-journals.orgnih.gov-addition of the cyanide to the activated N-acyloxypyridinium salt, followed by rearrangement. While the classical Reissert reaction on quinolines and isoquinolines is well-established, its application to pyridines and their fused derivatives is also recognized. wikipedia.org The synthesis of furo[2,3-b]pyridines has been accomplished using pyridine N-oxides, highlighting the utility of this approach for related scaffolds. nih.gov
Multi-Component Reactions for the Assembly of Fused Furo[3,2-C]pyridine Systems
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. acsgcipr.org These reactions are atom-economical and can rapidly generate molecular diversity. acsgcipr.org The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been utilized for the synthesis of various fused imidazo-heterocycles. nih.govacs.org An "unusual" GBB reaction, employing pyridoxal (B1214274) as the aldehyde component, has been reported to yield furo[2,3-c]pyridine (B168854) skeletons. nih.govacs.org This occurs through a cyclization involving the phenolic hydroxyl group of the pyridoxal-derived Schiff base. nih.govacs.org Although this leads to a different isomer, it demonstrates the potential of MCRs in constructing furo-pyridine systems. Other MCRs, such as the Hantzsch and Bohlmann-Rahtz pyridine syntheses, are widely used for constructing the pyridine ring and could potentially be adapted for furo[3,2-c]pyridine synthesis. acsgcipr.org
Data Tables
Table 1: Overview of Synthetic Methodologies
| Methodology | Precursor Type | Key Reagents | Product Type | Reference |
| Nucleophilic Aromatic Substitution | Halogenated Furo[3,2-c]pyridine | Cyanide salt | This compound | wikipedia.orgmasterorganicchemistry.com |
| Pictet-Spengler Reaction | Amino-furan | Aromatic aldehyde, Acid | Tetrahydrofuro[3,2-c]pyridine | beilstein-journals.org |
| Rhodium-Catalyzed Rearrangement | Furan-linked triazole | Rhodium catalyst | Fused Pyridine | thieme-connect.com |
| Reissert-Henze Reaction | Furo[3,2-c]pyridine N-oxide | Acyl halide, Cyanide source | This compound | wikipedia.orgnih.gov |
| Groebke–Blackburn–Bienaymé Reaction | Heterocyclic amidine, Aldehyde, Isonitrile | Acid catalyst | Furo[2,3-c]pyridine | nih.govacs.org |
Methodologies for Constructing the Pyridine Ring with an Inbuilt Furan (B31954) Structure
The construction of the pyridine ring fused to a furan core represents a key strategy for the synthesis of furo[3,2-c]pyridines. One notable approach involves the synthesis of furo[3,2-c]pyridinone derivatives from furan precursors. A powerful one-step oxidative cyclization protocol utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as both an oxidant and a building block. researchgate.net This method provides access to a variety of furan-fused heterocycles, including furo[3,2-c]pyridinones, under mild reaction conditions. researchgate.net
Another strategy begins with furan-3-carboxylic acid. This starting material can be converted to its corresponding acyl chloride and subsequently reacted with an amino acid, such as L-leucine or L-isoleucine. The resulting amide undergoes an intramolecular Friedel-Crafts acylation, often facilitated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to yield a dihydropyridinedione fused to the furan ring. Subsequent reduction of the ketone functionalities can provide access to the core tetrahydrofuro[3,2-c]pyridine structure. mdpi.com
A versatile synthesis of furo[2,3-c]pyridines, an isomeric system, starts with 2-methylfuran. A Mannich condensation followed by N-benzenesulfonation and cyclization with oxalyl chloride and tin(IV) chloride yields the fused pyridine ring. semanticscholar.org While this example illustrates the construction of an isomeric furo[c]pyridine, the principles of building a pyridine ring onto a furan derivative are demonstrated.
Methodologies for Constructing the Furan Ring with an Inbuilt Pyridine Structure
A prevalent and efficient method for assembling the furo[3,2-c]pyridine scaffold involves the construction of the furan ring onto a pre-existing, appropriately functionalized pyridine derivative. A notable example is a cascade process that commences with the Sonogashira coupling of 4-hydroxy-3-iodopyridine with various terminal alkynes. This palladium-catalyzed cross-coupling reaction is immediately followed by a base-induced 5-endo-dig cyclization. In this step, the oxygen of the hydroxypyridine attacks the newly introduced alkyne moiety, leading to the formation of the furan ring and yielding the furo[3,2-c]pyridine system. This method has been successfully employed to synthesize a range of furo[3,2-c]pyridine derivatives. researchgate.net
The versatility of this approach is demonstrated by its application in creating multivalent furo[3,2-c]pyridine derivatives through the use of dialkynes or trialkynes in the Sonogashira reaction. researchgate.net While this specific methodology directly yields the aromatic furo[3,2-c]pyridine core, other related strategies for the synthesis of isomeric furopyridines also highlight the principle of furan ring construction on a pyridine template. For instance, the synthesis of furo[2,3-b]pyridines can be achieved through the reaction of 2-halopyridines with a suitable nucleophile, followed by ring closure. beilstein-journals.org
Preparation of Hydrogenated Furo[3,2-C]pyridine Derivatives
The synthesis of partially or fully saturated furo[3,2-c]pyridine systems often requires distinct synthetic strategies compared to their aromatic counterparts. These hydrogenated derivatives are of significant interest due to their presence in various bioactive natural products and synthetic compounds.
Pictet-Spengler Reactions in Tetrahydrofuro[3,2-C]pyridine Synthesis
A highly effective and frequently employed method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines is the Pictet-Spengler reaction. beilstein-journals.orgnih.gov This reaction typically involves a two-step, one-pot process. beilstein-journals.org The synthesis commences with the condensation of a β-furylethylamine, such as 2-(5-methylfuran-2-yl)ethanamine, with a variety of aldehydes or ketones. beilstein-journals.orgnih.gov This initial step forms a Schiff base or imine intermediate. beilstein-journals.org
The subsequent and defining step is the acid-catalyzed cyclization of the imine. beilstein-journals.orgnih.gov The furan ring, acting as the nucleophile, attacks the electrophilic iminium ion, leading to the closure of the pyridine ring and the formation of the tetrahydrofuro[3,2-c]pyridine skeleton. beilstein-journals.org A range of Brønsted acids can be used to promote this cyclization. The reaction conditions, including the choice of acid, solvent, and temperature, can be optimized to improve the yields of the desired products. beilstein-journals.org
The scope of this reaction is broad, accommodating a wide array of substituents on the aldehyde component, which ultimately reside at the 4-position of the resulting tetrahydrofuro[3,2-c]pyridine. beilstein-journals.org It has been observed that aldehydes bearing electron-donating groups tend to provide higher yields compared to those with electron-withdrawing groups. beilstein-journals.org
Table 1: Examples of 4-Substituted Tetrahydrofuro[3,2-c]pyridines Synthesized via the Pictet-Spengler Reaction
| Starting Aldehyde | Resulting 4-Substituent | Reference |
| Benzaldehyde | Phenyl | beilstein-journals.org |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | beilstein-journals.org |
| 4-Methylbenzaldehyde | 4-Methylphenyl (p-tolyl) | beilstein-journals.org |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | beilstein-journals.org |
| 2-Naphthaldehyde | 2-Naphthyl | beilstein-journals.org |
Cascade Condensation Approaches for Substituted Tetrahydrofuro[3,2-C]pyridines
The synthesis of substituted tetrahydrofuro[3,2-c]pyridines can also be achieved through cascade condensation reactions, where multiple bond-forming events occur in a sequential manner within a single reaction vessel. The Pictet-Spengler reaction, as described in the previous section, can itself be considered a type of cascade condensation. The initial condensation to form the imine is immediately followed by the cyclization cascade, all under the same reaction conditions or with the simple addition of an acid catalyst. beilstein-journals.orgnih.gov
Another approach that falls under the umbrella of cascade condensations is the Bischler-Napieralski reaction followed by reduction. This method also starts with a β-furylethylamine, which is first acylated and then subjected to a dehydrative cyclization using a strong acid to form a dihydrofuro[3,2-c]pyridine intermediate. Subsequent reduction of the C=N bond of this intermediate yields the desired tetrahydrofuro[3,2-c]pyridine. beilstein-journals.orgnih.gov While effective, this method can sometimes be limited by the instability of the dihydrofuro[3,2-c]pyridine intermediate in the strongly acidic conditions required for cyclization. beilstein-journals.orgnih.gov
Furthermore, multistep cascade processes that feature the in-situ generation of an acyliminium ion followed by a Pictet-Spengler-type cyclization have been developed. These reactions can lead to the simultaneous construction of multiple rings and have even been adapted for solid-phase synthesis, highlighting the power and versatility of cascade strategies in assembling complex heterocyclic systems like tetrahydrofuro[3,2-c]pyridines. nih.gov
Functional Group Interconversions of the Nitrile Moiety
The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other important chemical entities. These transformations are crucial for the synthesis of diverse derivatives with potential applications in drug discovery and materials science.
Hydrolysis to Carboxylic Acid and Amide Derivatives
The hydrolysis of nitriles is a fundamental organic reaction that can yield either amides or carboxylic acids depending on the reaction conditions. chemguide.co.uklumenlearning.com
Acidic Hydrolysis : Under acidic conditions, typically by heating with a dilute acid like hydrochloric acid, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, Furo[3,2-c]pyridine-7-carboxylic acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com
Alkaline Hydrolysis : When heated with an aqueous alkali solution, such as sodium hydroxide, the nitrile is converted to the corresponding carboxylate salt. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
The amide intermediate, Furo[3,2-c]pyridine-7-carboxamide, can be isolated under controlled conditions. This is often achieved by using milder reaction conditions or by stopping the hydrolysis at the amide stage. lumenlearning.comchemistrysteps.com For instance, cyanation of furo[2,3-c]pyridine N-oxides followed by conversion of the resulting cyano group to a carboxamide has been reported. researchgate.net
Table 1: Hydrolysis of this compound
| Reagent(s) | Product(s) |
| Dilute HCl, heat | Furo[3,2-c]pyridine-7-carboxylic acid, Ammonium chloride |
| NaOH(aq), heat | Sodium furo[3,2-c]pyridine-7-carboxylate, Ammonia |
| H₂O, H⁺ (controlled) | Furo[3,2-c]pyridine-7-carboxamide |
Conversion to Amidine Derivatives
The nitrile functionality of this compound can be transformed into amidine derivatives, which are important pharmacophores in medicinal chemistry. semanticscholar.org This conversion can be achieved through several synthetic routes. One common method involves the direct reaction of the nitrile with amines, often promoted by a Lewis acid or other activating agents. semanticscholar.org For example, the synthesis of furo[2,3-b]pyridine (B1315467) formamidines has been accomplished by reacting 3-amino-furo[2,3-b]pyridines with dimethylformamide/phosphorus oxychloride. nih.gov Another approach involves the reaction of the nitrile with hydroxylamine (B1172632) to form an N-hydroxyamidine, which can then be further functionalized. semanticscholar.org
Annulation and Ring-Forming Reactions Involving the Furo[3,2-C]pyridine Core
The fused ring system of this compound provides a scaffold for the construction of more complex, polyfused heterocyclic systems. These reactions are of great interest for creating novel molecular architectures with diverse biological activities.
Cycloaddition Reactions with Active Methylene (B1212753) Nitriles (e.g., Malononitrile (B47326), Cyanoacetamide)
This compound can participate in cycloaddition reactions with active methylene compounds like malononitrile and cyanoacetamide to form new heterocyclic rings. tubitak.gov.trresearchgate.net These reactions often proceed through a cascade mechanism involving an initial Michael addition followed by an intramolecular cyclization. For instance, α,β-unsaturated ketones can undergo a [4+2] cycloaddition with isatylidene malononitrile, showcasing the reactivity of the nitrile group in ring formation. nih.govrsc.org Cyanoacetamide derivatives are also widely used as synthons in the synthesis of various heterocyclic compounds due to their polyfunctional nature. tubitak.gov.trresearchgate.net
Formation of Polyfused Heterocyclic Systems (e.g., Furochromeno- and Pyrido-fused Scaffolds)
The Furo[3,2-c]pyridine core is a valuable building block for the synthesis of polyfused heterocyclic systems. ias.ac.in For example, furo[3,2-c]pyran-4-ones and furo[3,2-c]chromen-4-ones have been synthesized from dehydroacetic acid and 4-hydroxycoumarin, respectively. beilstein-archives.org The synthesis of various fused N-heterocycles, including furo-pyridines and pyrrolo-pyridines, highlights the versatility of this scaffold. ias.ac.in The construction of these complex molecules can be achieved by building the furan ring onto a pre-existing pyridine structure or vice versa. ias.ac.in Palladium-catalyzed cross-coupling reactions have also been employed to synthesize polyfunctionalized furo[3,2-b]pyridines. nih.gov
Reactions Leading to Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
The Furo[3,2-c]pyridine scaffold can be utilized in the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant biological activity, including kinase inhibition. nih.gov The synthesis of these compounds often involves the construction of the pyrimidine (B1678525) ring onto the pyridine portion of the furopyridine. For instance, the condensation of guanidine (B92328) with appropriate precursors can lead to the formation of the pyrido[2,3-d]pyrimidine ring system. nih.gov Various synthetic strategies have been developed to access these complex molecules, which are of interest in cancer research. nih.govresearchgate.net
Table 2: Annulation and Ring-Forming Reactions
| Reactant(s) | Reaction Type | Product Class |
| Malononitrile, Cyanoacetamide | Cycloaddition | Fused Pyridines |
| Dehydroacetic acid, 4-Hydroxycoumarin | Annulation | Furochromeno- and Pyrido-fused systems |
| Guanidine derivatives | Ring formation | Pyrido[2,3-d]pyrimidines |
Nucleophilic and Electrophilic Substitution Reactions on the Furo[3,2-C]pyridine Framework
The reactivity of the furo[3,2-c]pyridine system is a composite of the individual characteristics of the furan and pyridine rings, modified by their fusion. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack but generally resistant to electrophilic substitution. bldpharm.com Conversely, the furan ring is electron-rich and more prone to electrophilic attack. The presence of the strongly electron-withdrawing nitrile group at position 7 is expected to further deactivate the pyridine ring towards electrophiles and potentially activate it for nucleophilic substitution.
Nucleophilic Substitution:
The pyridine moiety of the furo[3,2-c]pyridine system is the primary site for nucleophilic substitution reactions. This reactivity is enhanced by the presence of a good leaving group, such as a halogen, at positions susceptible to nucleophilic attack (typically the α and γ positions to the pyridine nitrogen). For instance, chloro derivatives of furo[3,2-c]pyridine have been shown to undergo nucleophilic substitution with various nucleophiles. researchgate.net
In the case of this compound, the nitrile group at C-7, a position α to the pyridine nitrogen, can itself be a site for nucleophilic attack or can be transformed into other functional groups. While direct displacement of the nitrile group is challenging, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.
A study on the synthesis of 2- and 4-substituted furo[3,2-c]pyridines demonstrated the successful replacement of a chlorine atom at the 4-position by various nucleophiles. beilstein-journals.org Chloro derivatives were treated with alkoxides (sodium ethoxide, propoxide, and isopropoxide) to yield the corresponding alkoxy derivatives. beilstein-journals.org Similarly, reactions with cyclic secondary amines like morpholine, piperidine (B6355638), and pyrrolidine (B122466) resulted in the formation of 4-substituted aminofuro[3,2-c]pyridines. beilstein-journals.org These reactions highlight the susceptibility of the pyridine portion of the scaffold to nucleophilic aromatic substitution.
Table 1: Examples of Nucleophilic Substitution Reactions on Furo[3,2-c]pyridine Derivatives
| Starting Material | Reagent | Product | Reference |
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Hydrazine hydrate, Pd/C | 4-Amino-2-(3-pyridyl)furo[3,2-c]pyridine | beilstein-journals.org |
| 4-Chloro-2-phenylfuro[3,2-c]pyridine | Sodium ethoxide | 4-Ethoxy-2-phenylfuro[3,2-c]pyridine | beilstein-journals.org |
| 4-Chloro-2-phenylfuro[3,2-c]pyridine | Morpholine | 4-(Morpholin-4-yl)-2-phenylfuro[3,2-c]pyridine | beilstein-journals.org |
Electrophilic Substitution:
Electrophilic aromatic substitution on the furo[3,2-c]pyridine ring system is generally difficult due to the deactivating effect of the pyridine nitrogen. bldpharm.com When such reactions do occur, they are predicted to take place on the electron-rich furan ring. The directing influence of the fused pyridine ring and the oxygen of the furan ring would favor substitution at the C-2 or C-3 positions.
However, the presence of the strongly deactivating 7-carbonitrile group in this compound would further decrease the electron density of the entire heterocyclic system, making electrophilic substitution even more challenging. Under forced conditions, electrophilic attack might still occur on the furan ring, but harsh reaction conditions could lead to degradation of the molecule.
Research on the electrophilic substitution of benzo[b]furo[2,3-c]pyridines, an isomeric system, has shown that nitration and acylation proceed on the benzene (B151609) ring. researchgate.net This suggests that in fused systems, the more electron-rich ring is the preferred site of electrophilic attack. By analogy, for the furo[3,2-c]pyridine core, the furan ring would be the expected site of reaction.
Coordination Chemistry: Formation of Metal Complexes with Furo[3,2-C]pyridine Derivatives
The furo[3,2-c]pyridine scaffold possesses multiple heteroatoms, namely the pyridine nitrogen and the furan oxygen, which can act as potential coordination sites for metal ions. The nitrogen atom of the pyridine ring, with its available lone pair of electrons, is a primary site for coordination to a wide variety of metal centers. The furan oxygen is a weaker Lewis base but can also participate in chelation, particularly in conjunction with a substituent at an appropriate position.
The presence of the 7-carbonitrile group in this compound introduces an additional potential coordination site. The nitrogen atom of the nitrile group can coordinate to metal ions, leading to the formation of either monodentate or bridging complexes.
While specific studies on the coordination chemistry of this compound are not extensively reported, the coordination behavior of the parent furo[3,2-c]pyridine and its derivatives can be inferred from related systems. For example, the synthesis and coordination reactions of Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine have been reported, indicating the ability of this class of compounds to act as ligands. The formation of metal complexes with various furo[3,2-c]pyridine derivatives would depend on the nature of the metal ion, the substituents on the furo[3,2-c]pyridine ring, and the reaction conditions. The geometry of the resulting complexes could range from simple monodentate coordination through the pyridine nitrogen to more complex bidentate or polydentate chelation involving other heteroatoms or substituents.
Table 2: Potential Coordination Sites in this compound
| Potential Coordination Site | Description |
| Pyridine Nitrogen (N-5) | Primary and strongest Lewis basic site for metal coordination. |
| Furan Oxygen (O-1) | Weaker Lewis basic site, may participate in chelation. |
| Nitrile Nitrogen (at C-7) | Can coordinate to metal ions, potentially acting as a bridging ligand. |
The study of the coordination chemistry of this compound and its derivatives could lead to the development of novel catalysts, functional materials, and metallo-pharmaceuticals, leveraging the unique electronic and steric properties of this heterocyclic scaffold.
Advanced Biological and Pharmacological Research on Furo 3,2 C Pyridine Derivatives
Enzyme and Receptor Target Identification and Mechanistic Studies
The furo[3,2-c]pyridine (B1313802) core structure has served as a foundation for the development of potent and selective modulators of several key enzymes and receptors involved in disease pathology.
Research into the kinase inhibitory potential of the specific furo[3,2-c]pyridine scaffold is not extensively documented in the provided results. However, related furopyridine isomers have shown significant promise in this area, suggesting the potential of the general scaffold. For instance, the furo[3,2-b]pyridine (B1253681) core has been identified as a privileged scaffold for creating highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). bohrium.comnih.gov Similarly, derivatives of the isomeric furo[2,3-b]pyridine (B1315467) have been reported as inhibitors of B-Raf, lymphocyte-specific protein tyrosine kinase (Lck), epidermal growth factor receptor (EGFR), and AKT. nih.gov Furo[2,3-d]pyrimidine-based compounds have also been investigated as dual inhibitors of PI3K and AKT. rsc.orgnih.gov
A significant area of research for the furo[3,2-c]pyridine scaffold is in the inhibition of Bromodomain and Extra-Terminal (BET) proteins, with a particular focus on achieving selectivity for the second bromodomain (BD2). Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains, have shown therapeutic efficacy but are often associated with toxicities. nih.govresearchgate.net This has driven the search for domain-selective inhibitors to potentially separate efficacy from adverse effects. nih.gov
A series of furo[3,2-c]pyridin-4(5H)-one derivatives has been identified as novel and potent BD2-selective BET inhibitors. nih.gov Structure-based drug design led to the discovery of compound 8l (XY153) , which demonstrated a high affinity for the BRD4 BD2 domain with a half-maximal inhibitory concentration (IC₅₀) of 0.79 nM. nih.govresearchgate.net This compound exhibited remarkable 354-fold selectivity over the BRD4 BD1 domain. nih.gov Furthermore, it showed a 6-fold selectivity for the BRD4 BD2 domain over the BD2 domains of other BET family proteins. nih.gov
The representative compound, 8l (XY153), displayed potent anti-proliferative activity against various tumor cell lines, being particularly effective against the MV4-11 acute myeloid leukemia cell line with an IC₅₀ of 0.55 nM. nih.gov Importantly, it showed weak cytotoxicity against a normal lung fibroblast cell line, indicating a favorable safety profile. nih.gov These findings highlight the furo[3,2-c]pyridin-4(5H)-one scaffold as a valuable lead for developing potential therapeutics for diseases like acute myeloid leukemia (AML). nih.gov
Table 1: Inhibitory Activity of Furo[3,2-c]pyridin-4(5H)-one Derivative (XY153)
| Target | IC₅₀ (nM) | Selectivity (BD1/BD2) | Reference |
|---|---|---|---|
| BRD4 BD2 | 0.79 | 354-fold | nih.gov |
| BRD4 BD1 | 280 | - | nih.gov |
| MV4-11 Cell Line | 0.55 | - | nih.gov |
Toll-like receptor 8 (TLR8) is a key target in immunotherapy due to its role in activating T helper 1 (Th1) polarizing cytokine production. nih.gov Research into the immunostimulatory properties of furopyridine derivatives has been conducted. Specifically, a study evaluating regioisomeric furoquinolines investigated both furo[2,3-c]quinolines and furo[3,2-c]quinolines . nih.gov While pure TLR8 agonistic activity was identified, it was observed in the furo[2,3-c]quinoline series, not the furo[3,2-c]quinoline (B8618731) isomers. nih.gov Other research has pointed to the 2,3-diamino-furo[2,3-c]pyridine class of compounds as TLR8 activators. nih.gov Currently, there is no available data to suggest that the furo[3,2-c]pyridine scaffold or its derivatives act as TLR8 agonists.
Mutations in the B-Raf kinase are implicated in various cancers. While the search for novel inhibitors is active, research has focused on other isomeric scaffolds. Specifically, a series of furo[2,3-c]pyridine (B168854) indanone oximes were developed as highly potent and selective inhibitors of B-Raf. nih.gov However, there is no information in the search results indicating that furo[3,2-c]pyridine derivatives have been investigated for or possess B-Raf kinase inhibitory activity.
The AKT signaling pathway is a critical regulator of cell proliferation and survival, making it a key target in oncology. researchgate.net The potential of furopyridine derivatives as AKT inhibitors has been explored, though not with the furo[3,2-c]pyridine scaffold specifically. Furo[2,3-b]pyridines have been reported as AKT inhibitors. nih.gov Additionally, related furo[2,3-d]pyrimidine (B11772683) derivatives have been designed as potent dual PI3K/AKT inhibitors. rsc.orgnih.gov No studies were found that evaluated Furo[3,2-C]pyridine-7-carbonitrile or related furo[3,2-c]pyridine derivatives as inhibitors of AKT1.
ERα and HER2 are critical targets in the treatment of breast cancer. While various heterocyclic compounds have been developed to target these receptors, the provided search results contain no studies describing the interaction of furo[3,2-c]pyridine derivatives with either ERα or HER2. Research on ERα antagonists has included work on pyrazole-based ligands, nih.gov and HER2 inhibitor development has utilized scaffolds such as pyrrolo[3,2-d]pyrimidine. However, the furo[3,2-c]pyridine scaffold has not been implicated in targeting these receptors based on the available information.
Cellular Activity and Antiproliferative Mechanisms
The Furo[3,2-c]pyridine scaffold and its isosteres have been the basis for developing compounds with significant cytotoxic effects across a range of human cancer cell lines.
Acute Myeloid Leukemia (AML): A series of Furo[3,2-c]pyridin-4(5H)-one derivatives were developed as selective BET bromodomain inhibitors. The representative compound 8l (XY153) showed potent antiproliferative activity against multiple tumor cell lines, being particularly effective against the MV4-11 AML cell line with an IC50 value of 0.55 nM. nih.gov
Breast Cancer: While direct studies on this compound are limited, related structures show notable activity. Pyrano[3,2-c]pyridine derivatives inhibit the growth and proliferation of MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.gov For instance, the compound 4-CP.P had an IC50 of 60±4.0 μM after 24 hours. nih.gov Additionally, 2-substituted furo[3,2-b]pyridine derivatives demonstrated growth inhibition of both MDA-MB-231 and MCF-7 cell lines. researchgate.netnih.gov
Melanoma: Structurally related 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent antiproliferative activity against the A375P human melanoma cell line, with several compounds demonstrating superior potency to the approved drug Sorafenib. nih.govnih.gov
Cervical Cancer: Research on thieno[2,3-b]pyridines, a sulfur-containing analogue of furopyridines, has shown significant cytotoxicity against HeLa and SiHa cervical cancer cell lines. nih.gov Furo[2,3-d]pyrimidines, another related scaffold, also demonstrated potency against HeLa cells. researchgate.net
Esophageal Cancer: A series of furan[3,2-c]pyridine derivatives were synthesized and evaluated for anticancer activity against KYSE70 and KYSE150 esophageal cancer cell lines. Compound 4c was particularly effective, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL, with an IC50 of 0.655 µg/mL after 48 hours. mdpi.com
| Derivative Family | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Furo[3,2-c]pyridin-4(5H)-one | MV4-11 | Acute Myeloid Leukemia (AML) | 0.55 nM | nih.gov |
| Pyrano[3,2-c]pyridine | MCF-7 | Breast Cancer | 60 µM | nih.gov |
| Furan[3,2-c]pyridine | KYSE150 | Esophageal Cancer | 0.655 µg/mL (48h) | mdpi.com |
| 1H-Pyrrolo[3,2-c]pyridine | A375P | Melanoma | Nanomolar range for potent derivatives | nih.gov |
The anticancer effects of Furo[3,2-c]pyridine derivatives are attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cellular signaling pathways.
Apoptosis Induction: Pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov This was confirmed by methods including acridine (B1665455) orange/ethidium bromide (AO/EtBr) staining, DNA fragmentation assays, and flow cytometry, which showed an increase in the sub-G1 cell population and the exposure of phosphatidylserine (B164497) on the outer cell membrane. nih.gov The related 3-cyano-2-substituted pyridines trigger the mitochondrial apoptotic pathway in MCF-7 cells, marked by the upregulation of p53 and Bax, downregulation of Bcl-2, and the release of cytochrome c from mitochondria. mdpi.com
Disruption of Signaling Pathways: Specific derivatives of Furo[3,2-c]pyridine have been designed to target key proteins in cellular signaling. Furo[3,2-c]pyridin-4(5H)-one derivatives function as potent and highly selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra Terminal (BET) family of proteins, which are critical readers of epigenetic marks and regulators of gene transcription. nih.gov Other related scaffolds, such as Furo[3,2-b]pyridines, have been identified as efficient modulators of the Hedgehog signaling pathway and inhibitors of cdc-like kinases (CLKs), both of which are implicated in cancer progression. nih.govresearchgate.net
Anti-infective and Antimicrobial Activities
A novel application of the Furo[3,2-c]pyridine scaffold is in the field of antimicrobial photodynamic therapy (aPDT). rsc.orgresearchgate.net aPDT is a therapeutic approach that uses a non-toxic photosensitizer and visible light to generate reactive oxygen species (ROS) that are toxic to target cells, such as bacteria. nih.govmdpi.com
Researchers have constructed a Furo[2,3-c]pyridine-based photosensitizer with aggregation-induced emission (AIE) characteristics, named LIQ-TF . rsc.orgresearchgate.net This molecule demonstrates high efficiency in generating ROS, specifically singlet oxygen (¹O₂) and hydroxyl radicals (˙OH), upon irradiation. rsc.org This property allows for the specific imaging and photodynamic ablation of Gram-positive bacteria both in vitro and in vivo, indicating significant potential for combating drug-resistant bacterial infections. rsc.orgresearchgate.net The positive charge often incorporated into such photosensitizers facilitates binding to the negatively charged bacterial cell wall, enhancing the therapy's effectiveness against Gram-positive species. nih.gov
Broad-Spectrum Antimicrobial Efficacy
Research into the antimicrobial properties of furo[3,2-c]pyridine derivatives has revealed promising, albeit moderate, activity against a range of microbial pathogens. A study focused on the synthesis of various 4-substituted furo[3,2-c]pyridines demonstrated their potential as antimicrobial agents. distantreader.org The synthesized compounds were tested against several bacteria and filamentous fungi, with some derivatives showing notable inhibitory effects. distantreader.org
The method of synthesis involved the cyclization of 3-(furan-2-yl)propenoic acid to furo[3,2-c]pyridin-4(5H)-one, which was then converted to a 4-chloro derivative. distantreader.org This intermediate served as a precursor for a variety of 4-substituted analogs, including those produced via Suzuki coupling. distantreader.org The antimicrobial activity of these compounds was evaluated against plant-pathogenic bacteria and fungi.
| Compound Derivative | Test Organism | Antimicrobial Activity |
| 4-Phenylfuro[3,2-c]pyridine | Xanthomonas sp. | Moderate |
| 4-Phenylfuro[3,2-c]pyridine | Erwinia amylovora | Moderate |
| 4-Phenylfuro[3,2-c]pyridine | Pyrenophora avenae | Good |
| 4-Phenylfuro[3,2-c]pyridine | Fusarium graminearum | Good |
Table 1: Antimicrobial activity of a representative Furo[3,2-c]pyridine derivative. distantreader.org
While the research provides a foundation for the antimicrobial potential of the furo[3,2-c]pyridine core, further studies are necessary to explore the full spectrum of activity and to optimize the substitutions for enhanced potency and broader efficacy.
Antituberculosis Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. The furo[3,2-c]pyridine scaffold has been identified as a promising starting point for the development of such agents. Specifically, hydrogenated derivatives of this ring system have shown significant potential.
A notable example is a lactam derivative of tetrahydrofuro[3,2-c]pyridine, which has demonstrated potent and selective activity against the H37Rv strain of Mycobacterium tuberculosis. beilstein-journals.org This finding highlights the potential of the saturated furo[3,2-c]pyridine core as a key element in the design of new antitubercular drugs. beilstein-journals.org
| Compound Class | Specific Derivative | Activity Profile |
| Hydrogenated Furo[3,2-c]pyridines | Lactam derivative of tetrahydrofuro[3,2-c]pyridine | Potent and selective antituberculosis activity against M. tuberculosis H37Rv |
Table 2: Antituberculosis activity of a Furo[3,2-c]pyridine derivative. beilstein-journals.org
The development of new antitubercular drugs is a critical area of research, and the promising activity of this furo[3,2-c]pyridine derivative warrants further investigation and optimization of its structure to enhance its antimycobacterial efficacy.
Neurotropic and Immunomodulatory Properties
Beyond antimicrobial applications, furo[3,2-c]pyridine derivatives have been investigated for their effects on the central nervous system, particularly in the context of psychotic disorders.
Potential Antipsychotic Activity through Dopamine (B1211576) and Serotonin (B10506) Receptor Interaction
A significant area of investigation for furo[3,2-c]pyridine derivatives has been their potential as antipsychotic agents. Research has focused on arylpiperazine derivatives of the furo[3,2-c]pyridine ring system. nih.gov These compounds have shown notable activity in preclinical models of psychosis, including the blockade of apomorphine-induced stereotypy and climbing behaviors. nih.gov
The mechanism of action appears to be linked to their interaction with serotonin receptors. Specifically, these derivatives have demonstrated potent affinity for both 5-HT1 and 5-HT2 receptors. nih.gov In contrast, their interaction with the dopamine D2 receptor was found to be weak. nih.gov Electrophysiological studies on lead compounds from this series indicated distinct effects on dopamine neurons in different brain regions (A9 and A10), suggesting a complex mechanism of action that may differ from that of other antipsychotic agents. nih.gov
| Compound Class | Receptor Binding Profile | Preclinical Antipsychotic Activity |
| Arylpiperazine derivatives of Furo[3,2-c]pyridine | Potent affinity for 5-HT1 and 5-HT2 receptors; Weak affinity for D2 receptors | Significant blockade of apomorphine-induced stereotypy and climbing |
Table 3: Neurotropic properties of Furo[3,2-c]pyridine derivatives. nih.gov
The unique receptor binding profile of these furo[3,2-c]pyridine derivatives suggests they may offer a novel approach to the treatment of psychotic disorders, potentially with a different side-effect profile compared to traditional antipsychotics that primarily target the dopamine D2 receptor.
Cannabinoid Receptor (CB1R) Inverse Agonism
While research into the immunomodulatory properties of furo[3,2-c]pyridine derivatives is ongoing, a related area of interest is their potential interaction with the cannabinoid system. The cannabinoid receptor 1 (CB1R) is a key target for modulating various physiological processes.
It is important to note that while research on the isomeric furo[2,3-b]pyridine scaffold has identified potent CB1R inverse agonists, there is currently a lack of published data specifically demonstrating the inverse agonism of furo[3,2-c]pyridine derivatives at the CB1 receptor. nih.gov The structural differences between these isomers likely result in different binding affinities and pharmacological activities at the CB1R. Further research is required to determine if the furo[3,2-c]pyridine scaffold can be a viable template for the development of CB1R inverse agonists.
Structure Activity Relationship Sar and Lead Optimization Studies of Furo 3,2 C Pyridine Derivatives
Impact of Substituent Variation on Biological Potency and Selectivity
The biological activity of furo[3,2-c]pyridine (B1313802) derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Modifications to the molecule can significantly influence its pharmacological profile, potency, and selectivity towards specific biological targets.
Influence of Positional Isomerism on Pharmacological Profiles
The arrangement of atoms within the furo[3,2-c]pyridine core and the position of substituents play a critical role in determining the pharmacological effects of the resulting compounds. Different isomers of furopyridine, such as furo[2,3-b]pyridines and furo[3,2-b]pyridines, exhibit distinct biological activities. For instance, the furo[2,3-b]pyridine (B1315467) core is considered a versatile template for developing kinase inhibitors. nih.gov
Studies on different isomers have revealed that even subtle changes in the placement of nitrogen within the pyridine (B92270) ring or the fusion of the furan (B31954) ring can lead to different mechanisms of action. For example, while both thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine derivatives have shown potential antipsychotic activity, they likely achieve this through different mechanisms. nih.gov
Role of Halogenation and Trifluoromethylation in Enhancing Potency
The introduction of halogen atoms and trifluoromethyl groups into the furo[3,2-c]pyridine structure is a common strategy to enhance biological potency. Halogenation can alter the electronic properties and lipophilicity of the molecule, which can lead to improved binding affinity with target proteins. nih.gov For instance, the presence of a chloro group in certain pyridine derivatives has been shown to be important for their activity. researchgate.net
Trifluoromethylation, the introduction of a -CF3 group, is a particularly valuable modification in drug design. nih.gov The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl group can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity. nih.gov The regioselective C-H trifluoromethylation of pyridine rings has been a subject of intense research to control the precise placement of this important functional group. chemrxiv.org
Effects of Alkyl and Aryl Substitutions on Activity
The addition of alkyl and aryl groups to the furo[3,2-c]pyridine scaffold provides a means to explore a wider chemical space and modulate the compound's properties. The size, shape, and electronic nature of these substituents can have a profound effect on biological activity.
For example, in a series of 2-substituted furo[3,2-b]pyridines, the nature of the substituent at the 2-position was found to be critical for their cytotoxic properties against cancer cell lines. nih.gov Similarly, the synthesis of 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives demonstrated that a variety of aryl groups could be incorporated, leading to a range of potential biological activities. bohrium.com The presence of bulky substituents can also influence the regioselectivity of reactions, which is a key consideration in the synthesis of specifically functionalized derivatives. researchgate.net
Rational Design Strategies for Enhanced Target Binding
The development of potent and selective furo[3,2-c]pyridine-based therapeutic agents relies on rational design strategies that aim to optimize the interactions between the molecule and its biological target.
Importance of Hydrogen Bond Donor/Acceptor Pairs in Core Scaffolds
Hydrogen bonds are fundamental to molecular recognition and play a crucial role in the binding of a ligand to its target protein. nih.gov The furo[3,2-c]pyridine core contains both hydrogen bond donor and acceptor sites, and the strategic placement of substituents can further enhance these interactions. osti.gov
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while substituents with -OH or -NH groups can serve as hydrogen bond donors. mdpi.com The strength and geometry of these hydrogen bonds are critical for binding affinity. nih.gov Understanding the hydrogen bonding potential of the core scaffold and its derivatives is essential for designing molecules that can effectively interact with the active site of a target enzyme or receptor. nih.govosti.gov
Analysis of Steric and Electronic Effects of Substituents
The steric and electronic properties of substituents on the furo[3,2-c]pyridine ring system are key determinants of biological activity. bohrium.comnih.gov Steric effects relate to the size and shape of the substituents, which can influence how the molecule fits into a binding pocket. psu.edu Bulky groups can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. researchgate.net
Electronic effects refer to the way substituents influence the distribution of electrons in the molecule. Electron-withdrawing groups, such as halogens or nitro groups, and electron-donating groups, such as alkyl or methoxy (B1213986) groups, can alter the reactivity and binding properties of the furo[3,2-c]pyridine core. bohrium.commdpi.com A careful balance of these steric and electronic factors is necessary to achieve optimal potency and selectivity. nih.govpsu.edu
Optimization Strategies for Improved Pharmacological Profiles and Selectivity of Furo[3,2-C]pyridine Derivatives
The furo[3,2-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry, amenable to strategic modifications to enhance pharmacological activity and selectivity. Detailed structure-activity relationship (SAR) studies have guided the optimization of these derivatives, leading to the identification of potent and selective inhibitors for various biological targets.
One notable example is the optimization of furo[3,2-c]pyridin-4(5H)-one derivatives as selective inhibitors of the second bromodomain (BD2) of the bromodomain and extra-terminal domain (BET) family of proteins. nih.gov Pan-BET inhibitors have shown significant therapeutic potential but are often associated with toxicity. Developing domain-selective inhibitors is a key strategy to improve the therapeutic window. nih.gov
Initial screening identified a furo[3,2-c]pyridin-4(5H)-one derivative as a promising starting point for optimization. Subsequent research focused on systematic modifications at various positions of the furo[3,2-c]pyridine core to improve potency and selectivity for the BRD4 BD2 domain. nih.gov
A series of analogs were synthesized to explore the impact of different substituents. The general structure of the optimized compounds involves a furo[3,2-c]pyridin-4(5H)-one core with substitutions at the N5 position and the 7-position. The SAR exploration revealed several key insights:
Substitution at the N5-position: The introduction of a piperidine (B6355638) ring at the N5-position connected via an ethyl linker was found to be crucial for activity. Further modifications to this piperidine ring, such as the addition of a methyl group, were explored to fine-tune the interaction with the target protein. nih.gov
Substitution at the 7-position: A substituted phenyl ring at the 7-position of the furo[3,2-c]pyridine core was identified as a critical element for potent inhibition. The nature and position of the substituents on this phenyl ring significantly influenced both potency and selectivity. For instance, a 4-cyanophenyl group was found to be a favorable substituent in early analogs. nih.gov
The optimization process led to the discovery of compound 8l (XY153) , a highly potent and selective BRD4 BD2 inhibitor. This compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.79 nM for BRD4 BD2, with a remarkable 354-fold selectivity over the first bromodomain (BRD4 BD1). Furthermore, it exhibited a 6-fold selectivity for the BRD4 BD2 domain over other BET BD2 domains. nih.gov Compound 8l also showed potent antiproliferative activity against various tumor cell lines, particularly MV4-11, with an IC₅₀ of 0.55 nM, while displaying low cytotoxicity against normal lung fibroblast cell lines, indicating a favorable safety profile. nih.gov These findings underscore the potential of 8l as a lead compound for developing novel therapeutics for conditions like acute myeloid leukemia. nih.gov
The table below summarizes the structure-activity relationship of selected furo[3,2-c]pyridin-4(5H)-one derivatives, highlighting the impact of different substitutions on their inhibitory activity against BRD4 BD1 and BRD4 BD2.
| Compound | R¹ | R² | BRD4 BD1 IC₅₀ (nM) | BRD4 BD2 IC₅₀ (nM) | Selectivity (BD1/BD2) |
| 8a | H | H | >10000 | 186 | >53.8 |
| 8b | Me | H | 1000 | 11.2 | 89.3 |
| 8d | H | Me | 3500 | 25.1 | 139.4 |
| 8l (XY153) | Me | Me | 280 | 0.79 | 354 |
Data sourced from J Med Chem. 2022;65(7):5760-5799. nih.gov
The successful optimization of these furo[3,2-c]pyridine derivatives underscores the utility of this scaffold in developing highly potent and selective inhibitors. The detailed SAR data provides a roadmap for the future design of next-generation therapeutics with improved pharmacological profiles.
While the focus here is on BET inhibitors, the furo[3,2-c]pyridine scaffold has also been explored for other therapeutic applications. For instance, derivatives of furo[3,2-c]pyridine have been investigated as potential cytotoxic agents against esophageal cancer, highlighting the versatility of this heterocyclic system in drug discovery. mdpi.com Furthermore, hydrogenated furo[3,2-c]pyridines have shown excellent in vitro inhibitory activity against JAK2. beilstein-journals.org Another related scaffold, furo[2,3-b]pyridine, has been utilized to develop inhibitors of CDK2. nih.gov
Future Directions and Emerging Research Avenues for Furo 3,2 C Pyridine 7 Carbonitrile
Development of Novel and Efficient Synthetic Methodologies
The creation of diverse libraries of furo[3,2-c]pyridine (B1313802) derivatives for screening and development hinges on the availability of robust and efficient synthetic routes. Future research is increasingly focused on developing methodologies that are not only high-yielding but also atom-economical, scalable, and allow for the introduction of a wide range of functional groups.
Recent advancements have already laid a strong foundation. For instance, a highly efficient cascade process has been developed, which involves a Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by an immediate 5-endo-dig cyclization to construct the furan (B31954) ring. clockss.org This method has proven effective for creating various multivalent furo[3,2-c]pyridines. clockss.org
Another innovative approach involves the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate (B1210297) in hexafluoroisopropyl alcohol at room temperature, providing a catalyst-free synthesis of furo[3,2-c]pyridines. researchgate.net For the synthesis of the saturated core, a semi-one-pot method utilizing the Pictet-Spengler reaction has been established, allowing for the creation of 4-substituted tetrahydrofuro[3,2-c]pyridines from readily available starting materials. beilstein-journals.org Furthermore, methods starting from 3-furoyl-L-leucine and employing Eaton's reagent have been successful in producing furo[3,2-c]pyridone derivatives. mdpi.com
Future efforts will likely build upon these successes, aiming to:
Develop one-pot, multicomponent reactions to increase complexity in a single synthetic operation.
Explore flow chemistry and other automated synthesis platforms to accelerate the production and purification of compound libraries.
Utilize enzymatic and biocatalytic methods to achieve higher stereoselectivity and reduce the environmental impact of synthetic processes.
Design solid-phase syntheses to facilitate the rapid generation of diverse derivatives for high-throughput screening. beilstein-journals.org
Exploration of New Biological Targets and Therapeutic Indications
While the furo[3,2-c]pyridine core has shown promise in several therapeutic areas, a significant opportunity lies in the systematic exploration of new biological targets. The structural rigidity and potential for diverse substitution patterns make this scaffold an ideal starting point for designing potent and selective modulators of various proteins implicated in disease.
Current research has identified several promising biological activities. Derivatives have demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and have shown anti-proliferative effects against various cancer cell lines. nih.gov Specific compounds have also exhibited significant cytotoxic activity against esophageal cancer cells. mdpi.com Beyond cancer, the scaffold has been investigated for its neurological effects, with some derivatives showing a strong affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors while having a weak interaction with dopamine (B1211576) D2 receptors. researchgate.net Other analogues have been identified as potent JAK2 inhibitors, κ-opioid receptor agonists, and agents with antituberculosis activity. beilstein-journals.org More recently, related pyrrolo[3,2-c]pyridine derivatives have been designed as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site, demonstrating significant anticancer activity. nih.gov
Future research in this domain will likely focus on:
Kinase Inhibition: Expanding beyond CDK2 to target other kinases implicated in cancer and inflammatory diseases. The furo[2,3-b]pyridine (B1315467) isostere has already been explored as a hinge-binding template for various kinase inhibitors. nih.gov
GPCR Modulation: Systematically exploring the interaction of furo[3,2-c]pyridine derivatives with a wider range of G-protein coupled receptors, beyond the serotonin receptors already investigated.
Infectious Diseases: Building on the initial findings of antituberculosis activity, screening campaigns against a broader spectrum of bacterial, viral, and parasitic pathogens are warranted. In silico studies have already pointed towards the potential of related dihydrofuro[3,2-c]coumarins as anti-trichomoniasis agents by targeting the Trichomonas vaginalis purine (B94841) nucleoside phosphorylase (TvPNP) enzyme. rsc.org
Epigenetic Targets: Investigating the potential of this scaffold to modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.
Integration with Advanced Materials Science for Functional Applications
The unique photophysical and self-assembly properties of the furo[3,2-c]pyridine core open up exciting possibilities beyond medicinal chemistry, particularly in the realm of materials science. The planar, aromatic nature of the scaffold, combined with the ability to introduce various functional groups, makes it an attractive building block for creating novel functional materials.
Research has already demonstrated that multivalent furo[3,2-c]pyridine derivatives can form self-assembled monolayers on graphite (B72142) surfaces, which can be visualized using scanning tunneling microscopy (STM). clockss.orgresearchgate.net The photophysical properties of these compounds are also an area of active investigation. clockss.org Furo[3,2-c]pyridines are recognized as an important class of heterocycles for applications in materials science. researchgate.net
Future research directions in this area could include:
Organic Electronics: Designing and synthesizing furo[3,2-c]pyridine-based materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensing and Detection: Developing fluorescent chemosensors based on the furo[3,2-c]pyridine scaffold for the detection of metal ions, anions, or biologically relevant small molecules.
Supramolecular Chemistry: Creating complex, ordered supramolecular architectures through non-covalent interactions of tailored furo[3,2-c]pyridine building blocks.
Advanced Computational Modeling for De Novo Drug Design and Scaffold Modification
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov For the furo[3,2-c]pyridine scaffold, advanced computational modeling offers a powerful approach to rationally design new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Computational methods are already being applied in this area. Molecular docking studies have been used to predict the binding modes of furo[3,2-c]pyridine derivatives within the active site of target proteins like CDK2. nih.gov These studies provide valuable insights into the key interactions that govern binding and can guide the design of new analogues with improved affinity. nih.gov Similarly, molecular modeling has been employed to understand the interaction of related scaffolds with targets like tubulin. nih.gov In silico pharmacophore modeling and molecular dynamics simulations have also been used to screen for potential new therapeutic applications, such as in the case of anti-trichomoniasis agents. rsc.org
The future of computational modeling for this scaffold will likely involve:
De Novo Design: Using algorithms to design entirely new molecules based on the furo[3,2-c]pyridine core that are optimized for a specific biological target. beilstein-journals.org
Virtual High-Throughput Screening (vHTS): Screening large virtual libraries of furo[3,2-c]pyridine derivatives against a panel of biological targets to identify promising hits for synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models that correlate the structural features of furo[3,2-c]pyridine derivatives with their biological activity, enabling the rational design of more potent compounds.
ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the design process, helping to prioritize compounds with favorable drug-like properties.
By systematically pursuing these emerging research avenues, the scientific community can continue to unlock the vast potential of the Furo[3,2-C]pyridine-7-carbonitrile scaffold, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic: What are the key synthetic routes for Furo[3,2-c]pyridine-7-carbonitrile, and how can purity be optimized?
This compound is typically synthesized via multi-step protocols involving cyclization and functional group transformations. For example, a method analogous to the synthesis of 2-amino-3-((3-chloro-4-fluorophenyl)amino)furo[2,3-c]pyridine-7-carbonitrile involves sequential reactions starting with intermediates like 3-(methoxymethoxy)picolinonitrile, followed by deprotection, cyclization, and nitrile group introduction . Purity optimization requires rigorous purification steps such as column chromatography, recrystallization, or HPLC. Analytical validation via LCMS (to confirm molecular weight) and ¹H-NMR (to assess structural integrity) is critical .
Advanced: How can researchers resolve contradictions in bioactivity data for furopyridine derivatives with varying substituents?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) often arise from substituent effects. For instance, 4-chloro-furo[3,2-c]pyridine derivatives exhibit varying activity against Xanthomonas sp. depending on substituent positioning . To address contradictions:
- Systematic SAR Studies : Compare analogs with controlled modifications (e.g., halogen vs. aryl groups).
- Mechanistic Probes : Use enzymatic assays or cellular uptake studies to identify target interactions.
- Statistical Validation : Apply multivariate analysis to isolate variables affecting bioactivity .
Basic: What analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C-NMR : Resolves aromatic proton environments and nitrile group placement .
- LCMS-HRMS : Confirms molecular formula (e.g., [M+H]⁺ ion detection) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for structurally complex analogs .
- HPLC-PDA : Quantifies purity and detects byproducts .
Advanced: What mechanistic insights guide the catalytic annulation of furopyridine cores?
Yb(OTf)₃-catalyzed [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes provides a model for furopyridine synthesis. The mechanism involves:
- Lewis Acid Activation : Yb³⁺ coordinates with carbonyl groups, facilitating nucleophilic attack.
- Cyclization : Nitroalkene intermediates undergo intramolecular cyclization to form the fused furan ring.
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .
Basic: How should this compound be stored to prevent degradation?
Stability data for related compounds (e.g., Furo[3,2-c]pyridine-4-carboxylic acid) suggest storage at 2–8°C in inert atmospheres (argon or nitrogen) to mitigate hydrolysis or oxidation. Use amber vials to avoid photodegradation, and confirm stability via periodic LCMS analysis .
Advanced: How can computational models predict reactivity or bioactivity of furopyridine derivatives?
- DFT Calculations : Optimize geometries to predict regioselectivity in electrophilic substitutions (e.g., nitration).
- QSAR/QSPR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends.
- Molecular Docking : Screen derivatives against protein targets (e.g., kinase enzymes) to prioritize synthesis .
Advanced: What strategies improve scalability of furopyridine synthesis without compromising yield?
- Flow Chemistry : Continuous processing reduces intermediate isolation steps and enhances reproducibility .
- Catalyst Recycling : Use immobilized catalysts (e.g., Yb(OTf)₃ on silica) for annulation reactions .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
Basic: What safety protocols are essential when handling this compound?
Refer to hazard classifications for analogous compounds (e.g., acute oral toxicity, skin/eye irritation ). Mandatory PPE includes nitrile gloves, lab coats, and fume hoods. Emergency protocols:
- Spills : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Exposure : Immediate rinsing (15 min for eyes) and medical consultation .
Advanced: How can researchers design structure-activity relationship (SAR) studies for furopyridine-based antimicrobials?
- Substituent Libraries : Synthesize derivatives with systematic variations (e.g., electron-withdrawing groups at C-3 or C-7).
- Bioassay Panels : Test against Gram-negative (Erwinia amylovora) and fungal (Fusarium graminearum) strains .
- Resistance Profiling : Compare MIC values with clinical isolates to identify broad-spectrum candidates .
Advanced: What spectroscopic methods elucidate reaction intermediates in furopyridine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
